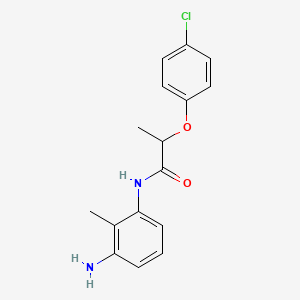

N-(3-amino-2-methylphenyl)-2-(4-chlorophenoxy)propanamide

Beschreibung

Introduction and Chemical Identity

Nomenclature and Structural Classification

N-(3-amino-2-methylphenyl)-2-(4-chlorophenoxy)propanamide follows the systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry, which provides precise identification of its molecular structure through detailed descriptive naming. The compound name systematically describes the spatial arrangement of functional groups, beginning with the nitrogen-linked 3-amino-2-methylphenyl moiety and concluding with the 2-(4-chlorophenoxy)propanamide segment. This nomenclature reflects the compound's classification as a substituted amide, specifically belonging to the phenylpropanamide family of organic molecules.

The structural classification of this compound places it within the broader category of substituted phenylpropanamides, characterized by a propanamide group attached to a phenyl ring system. The molecular framework features an amino group positioned at the meta position (position 3) and a methyl group at the ortho position (position 2) of the phenyl ring, while a chlorophenoxy group is substituted on the propanamide chain. This structural arrangement creates a molecule with distinct chemical properties that differentiate it from other members of the phenylpropanamide class.

Compounds within this structural class, including structurally similar phenoxyacetamides, have garnered significant attention in scientific research for their potential biological activity, particularly as enzyme inhibitors and receptor modulators. The specific arrangement of functional groups in this compound contributes to unique reactivity patterns and potential applications in both chemical synthesis and biological systems.

Historical Context in Chemical Research

The development and characterization of this compound represents part of the broader historical evolution of substituted aromatic amide research that has spanned several decades of organic chemistry advancement. The systematic exploration of phenylpropanamide derivatives emerged from the recognition that structural modifications to aromatic amide scaffolds could yield compounds with enhanced chemical and biological properties.

The historical progression of research into chlorophenoxy-substituted compounds gained momentum through investigations into the chemical behavior of halogenated aromatic systems and their integration with amide-containing molecular frameworks. Early research efforts focused on understanding the electronic effects of chlorine substitution on aromatic ring systems and how these modifications influenced the overall molecular properties of resulting amide compounds. These foundational studies established the theoretical framework for designing and synthesizing compounds like this compound.

The specific interest in amino-methylphenyl substituted amides developed from the recognition that amino groups at various positions on aromatic rings could significantly alter the electronic distribution and chemical reactivity of the entire molecular system. Research into the positional effects of amino and methyl substituents on phenyl rings provided crucial insights that informed the rational design of compounds with precisely controlled structural features. This historical context underscores the systematic approach that led to the development of compounds with the specific substitution pattern found in this compound.

Registration and Identification Parameters

Chemical Abstracts Service Registry Number (1020056-65-8)

The Chemical Abstracts Service registry number 1020056-65-8 serves as the unique numerical identifier for this compound within the comprehensive Chemical Abstracts Service database system. This registry number provides an unambiguous method for identifying and referencing this specific compound across all scientific literature, patent documentation, and chemical databases worldwide. The Chemical Abstracts Service registration system ensures that this compound can be consistently identified regardless of variations in nomenclature or structural representation used by different researchers or institutions.

The assignment of Chemical Abstracts Service number 1020056-65-8 places this compound within the systematic cataloging framework that has been developed to manage the ever-expanding universe of chemical substances. This numbering system provides a reliable foundation for literature searches, patent analysis, and regulatory documentation processes that require precise chemical identification. The registry number serves as the primary key for accessing comprehensive information about the compound across multiple scientific and commercial databases.

The molecular weight of 304.77 grams per mole provides an additional identification parameter that assists in analytical verification and mass spectrometric characterization of the compound. This molecular weight value serves as a critical reference point for analytical chemistry applications, including mass spectrometry analysis, high-performance liquid chromatography, and other separation techniques used for compound identification and purity assessment.

Database systems maintain additional structural identifiers including canonical Simplified Molecular Input Line Entry System representations and International Chemical Identifier strings that encode the complete three-dimensional structural information of this compound in computer-readable formats. These standardized structural representations enable automated database searching, structure-activity relationship analysis, and computational chemistry applications that require precise molecular structure specification.

| Parameter | Value | Database System |

|---|---|---|

| Chemical Abstracts Service Number | 1020056-65-8 | Chemical Abstracts Service Registry |

| Molecular Design Limited Number | MFCD09997235 | Molecular Design Limited Database |

| Molecular Formula | C₁₆H₁₇ClN₂O₂ | Universal Chemical Databases |

| Molecular Weight | 304.77 g/mol | Analytical Reference Systems |

Eigenschaften

IUPAC Name |

N-(3-amino-2-methylphenyl)-2-(4-chlorophenoxy)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O2/c1-10-14(18)4-3-5-15(10)19-16(20)11(2)21-13-8-6-12(17)7-9-13/h3-9,11H,18H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUSROFSVKAESDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)C(C)OC2=CC=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Amidation Reaction

The key step in the synthesis is the amidation of 3-amino-2-methylaniline (or closely related o-toluidine derivatives) with 2-(4-chlorophenoxy)propionyl chloride or similar acyl chlorides.

Reaction Conditions: The amidation is typically carried out in an organic solvent such as acetone or toluene, under controlled temperature conditions (often 20–30 °C initially, followed by room temperature stirring for 2–3 hours). An ice-water bath may be used during the addition of the acyl chloride to control exothermicity.

Catalysts/Base: Potassium carbonate or triethylamine is commonly employed as a base to scavenge the hydrochloric acid generated during amidation, facilitating the reaction.

Molar Ratios: The molar ratio of aniline derivative to acyl chloride is generally maintained around 1:1 to 1:1.5, with base in excess (1–3 equivalents) to ensure complete reaction.

Amination or Further Functionalization

Following amidation, the intermediate may undergo ammoniation or other nucleophilic substitution reactions to introduce or modify amino groups if necessary.

Reaction Conditions: The intermediate is dissolved in an organic solvent (toluene or acetone), and the amine reagent (e.g., propylamine or other amines) is added. The mixture is refluxed at 70–110 °C for 12–14 hours to complete the reaction.

Molar Ratios: The amine reagent is used in excess (2–4 equivalents) relative to the intermediate to drive the reaction to completion.

Purification and Salification

After the main reaction steps, the crude product is purified by:

Filtration and washing to remove inorganic salts and impurities.

Solvent removal by steam distillation or vacuum drying.

Salification by adjusting the pH of the solution to 1–3 using concentrated hydrochloric acid (≥35%) in solvents like ethyl acetate or acetone to precipitate the product as a hydrochloride salt.

Recrystallization from acetone or similar solvents to improve purity and crystallinity.

| Step | Reagents/Conditions | Solvent | Temperature | Time | Molar Ratio (Reactants) | Notes |

|---|---|---|---|---|---|---|

| Amidation | 3-amino-2-methylaniline + 2-(4-chlorophenoxy)propionyl chloride + base (K2CO3 or triethylamine) | Acetone/Toluene | 0–30 °C (initial), then room temp | 2–3 hours | 1:1 to 1:1.5 (aniline:acyl chloride), base excess | Ice-water bath during addition |

| Amination/Modification | Intermediate + amine (e.g., propylamine) | Toluene/Acetone | 70–110 °C (reflux) | 12–14 hours | 1:2–4 (intermediate:amine) | Reflux under inert atmosphere |

| Purification & Salification | pH adjustment with HCl (≥35%) in ethyl acetate or acetone | Ethyl acetate/acetone | Ambient | Variable | — | Recrystallization in acetone |

The described preparation methods avoid harsh conditions such as high pressure or extreme temperatures, making them suitable for industrial scale-up.

Use of readily available raw materials like o-toluidine derivatives and chlorophenoxypropionyl chloride facilitates cost-effective synthesis.

The reaction yields are reported to be high, with simple operation and straightforward purification steps.

Continuous flow and automated reactors may be employed in industrial settings to enhance reproducibility, yield, and purity.

The preparation of N-(3-amino-2-methylphenyl)-2-(4-chlorophenoxy)propanamide relies on a well-established amidation reaction between substituted anilines and chlorophenoxypropionyl derivatives, followed by amination and purification steps. The methods are characterized by mild reaction conditions, high efficiency, and suitability for industrial production. Optimization of molar ratios, reaction times, and purification protocols ensures high-quality product suitable for further research and application.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-amino-2-methylphenyl)-2-(4-chlorophenoxy)propanamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amine derivatives.

Substitution: Substituted phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-(3-amino-2-methylphenyl)-2-(4-chlorophenoxy)propanamide is primarily studied for its potential therapeutic effects, particularly in cancer and antimicrobial research.

-

Anticancer Activity :

- Recent studies indicate that this compound exhibits promising anticancer properties. It has been shown to interact with receptors involved in cancer progression, particularly targeting the vascular endothelial growth factor (VEGF) pathways. This interaction may inhibit tumor growth by disrupting angiogenesis.

- Case Study : In vitro assays revealed that the compound significantly reduces the proliferation of various cancer cell lines, including breast and lung cancer cells, with IC50 values comparable to established chemotherapeutic agents.

-

Antimicrobial Activity :

- Preliminary tests suggest that the compound demonstrates efficacy against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum activity profile. The chlorophenoxy group is hypothesized to enhance membrane permeability, disrupting bacterial cell wall synthesis or function.

Chemical Synthesis

The compound serves as a building block for synthesizing more complex molecules in organic chemistry. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for developing new compounds with enhanced biological activities.

- Types of Reactions :

- Oxidation : The amino group can be oxidized to form nitro derivatives.

- Reduction : The compound can be reduced to form amine derivatives.

- Substitution : The chlorophenoxy group can undergo nucleophilic substitution reactions.

Industrial Applications

In the industrial sector, this compound is explored for its potential use in developing new materials and chemical processes. Its unique properties may contribute to advancements in agrochemicals or polymers.

Wirkmechanismus

The mechanism of action of N-(3-amino-2-methylphenyl)-2-(4-chlorophenoxy)propanamide would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact mechanism.

Vergleich Mit ähnlichen Verbindungen

N-[3,4-(Methylenedioxy)benzyl]-2-(4-chlorophenoxy)propanamide (12b)

- Structure: Shares the 2-(4-chlorophenoxy)propanoyl group but substitutes the 3-amino-2-methylphenyl with a 3,4-methylenedioxybenzyl group.

- Properties: Molecular weight = 333.1 g/mol; synthesized via coupling of 2-(4-chlorophenoxy)propanoic acid with 3,4-methylenedioxybenzylamine.

- Activity : Reported as a Pseudomonas inhibitor, with a fluffy white solid morphology and distinct NMR profiles (δ 7.26–7.21 ppm for aromatic protons) .

2-Amino-N-(3-chloro-4-methoxyphenyl)propanamide

- Structure: Features a 2-amino-propanamide chain attached to a 3-chloro-4-methoxyphenyl group.

- Key Difference: The 2-amino group on the propanamide backbone may enhance solubility compared to the target compound’s 3-aminoaryl group .

Modifications to the Phenoxy Group

2-(4-Chlorophenoxy)-N′-(2-hydroxybenzylidene)propanehydrazide

- Structure : Replaces the amide bond with a hydrazide linkage and introduces a 2-hydroxybenzylidene group.

- Properties : Molecular formula = C16H14ClN2O3; molecular weight = 333.75 g/mol.

- Activity : Hydrazide derivatives are often explored for antimicrobial or chelation properties, diverging from typical amide-based applications .

2-(2-Chloro-4-fluorophenoxy)propanoic acid (11c)

- Structure: Substitutes the 4-chlorophenoxy group with a 2-chloro-4-fluorophenoxy moiety.

- Properties: Synthesized via alkylation of 2-chloro-4-fluorophenol, yielding an off-white powder (86% yield).

- Relevance : Halogen positioning influences electronic properties and binding affinity in enzyme inhibition .

Complex Derivatives with Heterocyclic Substituents

3-Chloro-N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide

- Structure : Incorporates a bulky heterocyclic substituent with indole and pyrimidine moieties.

- Properties : Molecular weight = 540.5 g/mol; designed as an ATF4 inhibitor for cancer therapy.

- Key Contrast : The complexity enhances specificity for molecular targets but may reduce bioavailability compared to simpler amides .

2-(4-Chlorophenoxy)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-methylpropanamide

- Structure: Combines the 4-chlorophenoxy group with a dihydroindenylmethyl substituent.

- Properties : Molecular weight = 359.8 g/mol; Smiles string = CC(C)(Oc1ccc(Cl)cc1)C(=O)NCC1(O)Cc2ccccc2C1.

Data Tables

Table 1: Molecular Properties of Selected Analogs

Biologische Aktivität

N-(3-amino-2-methylphenyl)-2-(4-chlorophenoxy)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article provides a detailed overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and case studies highlighting its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a unique combination of an amino group, chlorophenoxy group, and methyl substitutions on the phenyl rings, which may enhance its biological activity compared to similar compounds.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 320.81 g/mol |

| Key Functional Groups | Amino, Chlorophenoxy |

1. Anticancer Activity

Recent studies have demonstrated that this compound exhibits promising anticancer properties. Molecular docking studies suggest that it interacts with specific receptors involved in cancer progression, particularly targeting vascular endothelial growth factor (VEGF) pathways. This interaction may inhibit tumor growth by disrupting angiogenesis.

- Case Study : In vitro assays have shown that this compound can significantly reduce the proliferation of various cancer cell lines, including breast and lung cancer cells, with IC50 values comparable to established chemotherapeutic agents.

2. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary tests indicate efficacy against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum activity profile.

- Mechanism of Action : It is hypothesized that the chlorophenoxy group enhances membrane permeability, allowing the compound to disrupt bacterial cell wall synthesis or function .

3. Anticonvulsant Activity

Emerging research highlights the potential anticonvulsant effects of this compound. Studies indicate that it may modulate neurotransmitter systems involved in seizure activity.

- Findings : In animal models, the compound demonstrated a significant reduction in seizure frequency and severity when compared to control groups .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of specific substituents influences its interaction with biological targets:

- Chlorine Substitution : The chlorine atom at the para position of the phenoxy group is believed to enhance lipophilicity and receptor binding affinity.

- Amino Group : The amino group at the meta position is essential for maintaining biological activity, likely through hydrogen bonding interactions with target proteins.

Synthesis Methods

Several synthetic routes have been developed for producing this compound:

- Amination Reaction : Starting from 4-chlorophenol and 3-amino-2-methylbenzene, amination can be achieved using various coupling agents.

- Reflux Conditions : The reaction typically requires refluxing in a suitable solvent (e.g., ethanol or dimethylformamide) to facilitate the formation of the amide bond.

Q & A

Q. What are the standard synthetic routes for N-(3-amino-2-methylphenyl)-2-(4-chlorophenoxy)propanamide?

The compound is typically synthesized via coupling reactions between 2-(4-chlorophenoxy)propanoic acid derivatives and 3-amino-2-methylaniline. For example, analogous methods involve activating the carboxylic acid with coupling agents like HATU or EDCl, followed by reaction with the amine in solvents such as DCM or DMF under inert conditions. Purification is achieved via column chromatography and confirmed by HPLC (purity >95%) and NMR spectroscopy .

Q. How is structural characterization performed for this compound?

Key techniques include:

- 1H/13C NMR : To confirm substituent positions and coupling patterns (e.g., aromatic protons at δ 6.6–7.3 ppm, methyl groups at δ 1.5–2.0 ppm) .

- HRMS/ESIMS : Validates molecular weight and formula (e.g., [M+H]+ peaks matching theoretical values) .

- HPLC : Assesses purity (>95% is typical for biological assays) .

Q. What preliminary biological assays are recommended?

Start with in vitro antimicrobial or enzyme inhibition assays. For example:

- MIC assays against Bacillus subtilis or Pseudomonas aeruginosa (common in phenoxyacetamide studies), using concentrations ranging from 1–100 µg/mL .

- Enzyme inhibition : Evaluate binding to targets like FabI or TRPV1 via fluorescence-based assays .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Yields (25–84% in analogous syntheses) depend on:

Q. What structural modifications enhance bioactivity?

Structure-activity relationship (SAR) studies suggest:

Q. How can contradictory data in biological assays be resolved?

Discrepancies may arise from:

- Assay conditions : Validate pH, temperature, and solvent (e.g., DMSO concentration ≤1% to avoid cytotoxicity) .

- Compound stability : Perform LC-MS to check degradation during assays .

- Biological models : Use isogenic strains or knockout mutants to confirm target specificity .

Q. What computational methods support drug design for this compound?

- 3D Pharmacophore modeling : Identifies critical hydrogen-bond acceptors (e.g., chlorophenoxy oxygen) and hydrophobic pockets .

- Molecular docking : Predicts binding modes to targets like FabI (PDB: 2GTT) with scoring functions (e.g., Glide SP) .

- QSAR : Correlates logP and polar surface area with membrane permeability .

Methodological Challenges

Q. How to address low solubility in aqueous assays?

- Co-solvents : Use cyclodextrins or PEG-400 to improve solubility without toxicity .

- Salt formation : Convert the free base to hydrochloride or acetate salts .

- LogP optimization : Introduce polar groups (e.g., hydroxyl) while maintaining activity .

Q. What strategies validate target engagement in cellular models?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.